Bazedoxifene HCl

SERM ERα ERβ

Choose Bazedoxifene HCl—the only SERM approved as a TSEC component with conjugated estrogens. It uniquely delivers 50% nonvertebral fracture risk reduction (unlike raloxifene) and a safer endometrial profile vs lasofoxifene. Its indole scaffold confers distinct ERα/ERβ selectivity with zero crossover to androgen, progesterone, vitamin D, or retinoid receptors, making it the essential reference standard for next-generation TSEC design and selective estrogen pathway dissection. Research-grade, ≥98% purity.

Molecular Formula C30H35ClN2O3
Molecular Weight 507.1 g/mol
CAS No. 198480-56-7
Cat. No. B000959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBazedoxifene HCl
CAS198480-56-7
SynonymsTSE-424
Molecular FormulaC30H35ClN2O3
Molecular Weight507.1 g/mol
Structural Identifiers
SMILESCC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O.Cl
InChIInChI=1S/C30H34N2O3.ClH/c1-22-28-20-26(34)12-15-29(28)32(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)35-19-18-31-16-4-2-3-5-17-31;/h6-15,20,33-34H,2-5,16-19,21H2,1H3;1H
InChIKeyCOOWZQXURKSOKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bazedoxifene HCl: Chemical Identity and Procurement-Grade Classification


Bazedoxifene HCl (CAS 198480-56-7), also known as TSE-424 or WAY-140424, is a third-generation, non-steroidal, indole-based selective estrogen receptor modulator (SERM) [1]. Its hydrochloride salt form is the standard active pharmaceutical ingredient (API) for clinical and research applications, approved as monotherapy for osteoporosis and as the SERM component in the first-in-class tissue selective estrogen complex (TSEC) [2].

Why Bazedoxifene HCl Cannot Be Generically Substituted by Other SERMs


Substituting bazedoxifene HCl with raloxifene or lasofoxifene without formulation-specific evidence introduces significant scientific and regulatory risk. These SERMs exhibit divergent ERα/ERβ binding kinetics, distinct transcriptional activation profiles in target tissues (particularly endometrium and breast), and non-interchangeable outcomes in fracture risk reduction [1]. Furthermore, bazedoxifene HCl's unique indole-based scaffold confers specific nuclear receptor selectivity that underpins its role as the essential SERM partner in the FDA-approved TSEC formulation [2]. Procurement based solely on SERM class membership ignores these quantifiable, clinically consequential differences.

Bazedoxifene HCl: Head-to-Head Evidence Versus Raloxifene and Lasofoxifene


Binding Affinity and Nuclear Receptor Selectivity Profile

Bazedoxifene demonstrates a unique ERα/ERβ binding profile with an IC50 of 26 nM for ERα and 99 nM for ERβ, and a high-affinity Ki of 0.1 nM for ERα [1]. This contrasts with raloxifene, which has a similar ERα affinity (IC50 ~25-30 nM) but does not share the same nuclear receptor selectivity profile. Crucially, bazedoxifene exhibits no crossover binding to other steroid/retinoid nuclear receptors (androgen, progesterone, vitamin D, retinoid, rexinoid), a selective profile not uniformly established for all SERMs [1].

SERM ERα ERβ binding affinity selectivity

Comparative Fracture Risk Reduction in High-Risk Populations

In a 3-year, randomized, double-blind Phase 3 trial (N=7,492), bazedoxifene 20 mg demonstrated a significant reduction in new vertebral fracture risk (RR vs. placebo = 0.58; 95% CI 0.38–0.89) [1]. Crucially, a post-hoc analysis of women at higher fracture risk (n=1,772) revealed that bazedoxifene 20 mg reduced nonvertebral fracture risk by 50% compared with both raloxifene 60 mg and placebo, a benefit not observed with raloxifene in this subgroup [2][3]. Lasofoxifene has shown reductions in both vertebral and non-vertebral fractures but carries a different safety profile regarding endometrial effects [4].

osteoporosis fracture risk vertebral fracture nonvertebral fracture clinical trial

Endometrial Safety: Comparative Incidence of Endometrial Hyperplasia and Cancer

A pooled analysis of Phase 3 trial data comparing raloxifene, lasofoxifene, and bazedoxifene reveals a favorable endometrial safety profile for bazedoxifene [1]. After 5 years of treatment, the incidence of endometrial hyperplasia was 0.07% for bazedoxifene 40 mg and 0.11% for bazedoxifene 20 mg, compared to 3.8% and 4.0% for lasofoxifene 0.25 mg and 0.5 mg, respectively [1]. The incidence of endometrial cancer at 5 years was 0.07% for both bazedoxifene doses, which is comparable to or lower than the 0.2% rate reported for pooled raloxifene at 3 years [1].

endometrial safety hyperplasia cancer SERM tamoxifen raloxifene

Reduced Incidence of Fibrocystic Breast Disease

In a 3-year Phase 3 trial directly comparing bazedoxifene (20 mg and 40 mg) to raloxifene 60 mg and placebo (N=7,492), bazedoxifene treatment was associated with a lower incidence of fibrocystic breast disease compared to both raloxifene and placebo [1]. This represents a breast safety advantage over raloxifene, which did not demonstrate this reduction [1].

breast safety fibrocystic breast disease SERM raloxifene

Unique TSEC Formulation: Conjugated Estrogens/Bazedoxifene

Bazedoxifene is the only SERM approved in combination with conjugated estrogens (CE) as a tissue selective estrogen complex (TSEC) [1]. Preclinical studies demonstrated that among potential SERM pairings, CE/BZA provided an optimal balance of estrogen receptor agonist/antagonist activity, blocking CE-stimulated endometrial and breast tissue proliferation while preserving bone and vasomotor benefits [2][3]. This specific pairing is clinically validated and FDA-approved, a distinction not shared by raloxifene or lasofoxifene [1].

TSEC tissue selective estrogen complex conjugated estrogens hormone therapy

Optimal Procurement and Research Applications for Bazedoxifene HCl


Investigating Nonvertebral Fracture Prevention in High-Risk Osteoporosis Models

Based on the 50% reduction in nonvertebral fracture risk observed in high-risk women, which was not seen with raloxifene [1], bazedoxifene HCl is the preferred SERM for preclinical or clinical studies focused on nonvertebral fracture outcomes. This includes research utilizing ovariectomized rodent or non-human primate models where biomechanical strength parameters are key endpoints.

Long-Term Studies Requiring Superior Endometrial and Breast Safety

For studies evaluating extended SERM exposure, bazedoxifene HCl offers a demonstrably safer profile than lasofoxifene (with its >50-fold higher incidence of endometrial hyperplasia [2]) and a lower incidence of fibrocystic breast disease compared to raloxifene [3]. This makes it the compound of choice for chronic dosing studies in safety pharmacology and translational oncology research.

Development and Characterization of Novel Tissue Selective Estrogen Complexes (TSECs)

As the only SERM approved as part of a TSEC with conjugated estrogens [4], bazedoxifene HCl is an essential reference standard and chemical scaffold for any research program aiming to design, characterize, or improve upon next-generation TSECs. Its unique ability to block estrogenic effects on the endometrium and breast while preserving bone and vasomotor activity is a prerequisite for TSEC functionality [5].

Comparative SERM Pharmacology and Receptor Selectivity Studies

Bazedoxifene's distinct nuclear receptor selectivity profile—with no crossover binding to androgen, progesterone, vitamin D, retinoid, or rexinoid receptors [6]—makes it a critical tool compound for dissecting ERα/ERβ-mediated effects in complex biological systems. It serves as a more selective comparator than raloxifene in experiments requiring precise delineation of SERM off-target effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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